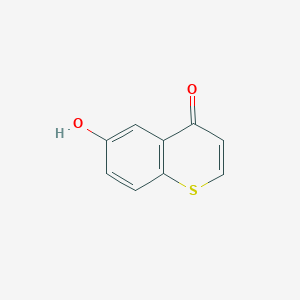

6-hydroxy-4H-thiochromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 6-hydroxy-4H-thiochromen-4-one involves various multi-component reactions and cyclization processes. For instance, dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones were synthesized using a one-pot three-component reaction involving 4-hydroxycoumarin, aldehydes, and 3-amino-5-methyl-pyrazole, catalyzed by n-tetrabutylammonium tribromide under reflux conditions . This process highlights the efficiency of tandem Knoevenagel–Michael reactions followed by cyclization. Similarly, the synthesis of 4-hydroxy-6-methylchromen-2-thione was achieved through the interaction of 2-hydroxy-5-methylacetophenone, carbon disulphide, and sodium 1,1-dimethylpropyl oxide, leading to various reactions and derivatives .

Molecular Structure Analysis

The molecular structure of compounds in this class often features bicyclic ring constructions, as seen in the crystal structure determination of a related compound, 1,3-diethyl-7-hydroxy-5,5,7-trimethyl-2-thioxo-1,2,3,5,6,7-hexahydro-4H-pyrano[2,3-d]pyrimidin-4-one. This compound crystallizes in an orthorhombic structure and is linked by hydrogen bonds to form infinite molecule chains . The tautomeric nature of these compounds is also of interest, as demonstrated by the synthesis of tautomers like 4-hydroxy-6,6-dimethyl-5,6-dihydro-2H-thiopyran-2-thione and its mercapto counterpart .

Chemical Reactions Analysis

The chemical reactivity of these compounds is diverse. For example, 4-hydroxy-6-methylchromen-2-thione can undergo methylation, oxidation, and condensation reactions, leading to various derivatives such as sulphur analogues of dicoumarol . Tautomers of thiopyran can be synthesized and further react with hydrogen peroxide to form different tautomeric forms or undergo aminolysis with primary and secondary amines . Additionally, 4H-thiopyran-4-thiones can be ring-opened and undergo oxidative coupling to yield 6a-thiathiophthens or 3-acylmethylene-3H-1,2-dithioles .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure and the substituents present. The crystal structure analysis provides insights into the solid-state properties, such as the orthorhombic crystal system and specific cell parameters . The tautomeric equilibrium affects the chemical properties, such as reactivity and stability . The antibacterial screening of synthesized compounds related to this compound indicates that they exhibit moderate antibacterial activity against certain bacterial strains, suggesting potential pharmacological applications .

Aplicaciones Científicas De Investigación

Domino Reactions and Synthesis of Derivatives

- A study by Yang et al. (2012) describes a practical approach to synthesize thiochromen-4-one derivatives, including those derived from 6-hydroxy-4H-thiochromen-4-one, via domino reactions involving sequential addition and cyclization processes (Yang et al., 2012).

Unconventional Sulfur Transfer and Biological Potency

- Mahato et al. (2023) achieved the synthesis of biologically potent 1,2-dithiolane scaffolds starting from 4-hydroxydithiocoumarin, a closely related compound to this compound (Mahato et al., 2023).

Diverse Chemoselective Transformations

- Research by Mal et al. (2015) demonstrates the broad applicability of a reagent system for diverse transformations leading to the synthesis of 4H-thiochromen-4-ones, among other compounds (Mal et al., 2015).

Green Synthesis of Heterocycles

- Majumdar et al. (2012) report on a green synthesis approach for thiopyrano derivatives, including those based on 4-hydroxy-2H-thiochromene-2-thione, a structurally related compound (Majumdar et al., 2012).

Novel Synthesis Methods

- Willy and Müller (2009) discuss a novel synthesis method for 4H-Thiochromen-4-ones using a one-pot, three-component sequence (Willy & Müller, 2009).

Reactivities of 4H-Thiochromen-4-One Derivatives

- Usachev et al. (2006) explore the reactivities of 2-Trifluoromethyl-4H-thiochromen-4-one and its derivatives, providing insight into the chemical behavior of these compounds (Usachev et al., 2006).

Regioselective Synthesis Techniques

- Mahato et al. (2017) developed a method for the synthesis of thiochromen-4-one oximes, showcasing the versatility of these compounds in chemical synthesis (Mahato et al., 2017).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Related compounds have been shown to target enzymes that regulate oxidative stress in certain parasites .

Mode of Action

The mode of action of 6-hydroxy-4H-thiochromen-4-one involves a chelate-controlled alkyne hydroacylation followed by an acid-triggered thio-conjugate addition . This process allows for the creation of a variety of S-heterocycles .

Biochemical Pathways

It’s worth noting that related compounds have been shown to affect pathways related to oxidative stress regulation in certain parasites .

Result of Action

Related compounds have been shown to have a variety of biological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and antiviral effects .

Propiedades

IUPAC Name |

6-hydroxythiochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2S/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKQQBCNPWMDBGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

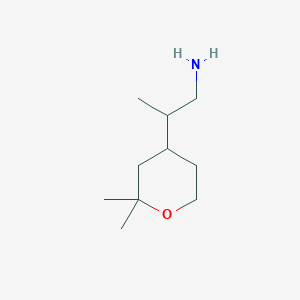

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)C=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26096-66-2 |

Source

|

| Record name | 6-hydroxy-4H-thiochromen-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Methylphenyl)isoxazolo[5,4-b]pyridine-5-carbaldehyde](/img/structure/B2503828.png)

![2-Oxa-8-azaspiro[4.5]decan-4-one hydrochloride](/img/structure/B2503832.png)

![6-(4-bromobenzyl)-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B2503833.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B2503834.png)

![[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-thiophen-2-ylmethanone](/img/structure/B2503836.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2503839.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2503840.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2503844.png)

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(4-methylsulfanylphenyl)methanone](/img/structure/B2503845.png)

![N-(2-ethyl-6-methylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2503846.png)